4-nitro-1H-indole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including 4-nitro-1H-indole-3-carboxylic acid, often involves multi-step chemical processes. For instance, a practical synthesis approach for indole-2-carboxylic acid, a related compound, employs a hydrogen reduction process with Pd-loaded Al-MCM-41 mesoporous catalyst, highlighting the complexity and the need for specific conditions in the synthesis of indole derivatives (Jiang et al., 2017). Although this reference discusses indole-2-carboxylic acid, similar methodologies may be adapted for the synthesis of 4-nitro-1H-indole-3-carboxylic acid, underscoring the importance of catalysis and reduction reactions in indole chemistry.
Molecular Structure Analysis
The molecular structure of indole derivatives, including those with nitro and carboxylic acid groups, is characterized by X-ray diffraction and spectroscopic methods. These compounds form molecular adducts and exhibit charge transfer as well as hydrogen-bonding interactions, which can influence their reactivity and physical properties (Lynch et al., 1998). For example, the crystal structure of indole-3-carboxylic acid shows centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, indicative of the potential for similar structural characteristics in 4-nitro-1H-indole-3-carboxylic acid (Smith et al., 2003).
Chemical Reactions and Properties
Indole derivatives participate in various chemical reactions, including nucleophilic addition and cycloaddition, enabling the synthesis of complex molecules. For instance, 3-nitro-1-(phenylsulfonyl)indole, a compound structurally related to 4-nitro-1H-indole-3-carboxylic acid, demonstrates the potential for nucleophilic addition reactions to produce substituted indoles (Alford et al., 2010). These reactions highlight the reactivity of the nitro group and the indole core towards the synthesis of diversely substituted indole derivatives.
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and optical activity, are crucial for their application in synthesis and material science. For example, the synthesis and resolution of 4-nitro-1,3,4,5-tetrahydrobenz[cd]indole, a compound related to 4-nitro-1H-indole-3-carboxylic acid, demonstrate the importance of understanding these properties for practical applications in organic synthesis (Nakagawa et al., 1992).
Chemical Properties Analysis
The chemical properties of 4-nitro-1H-indole-3-carboxylic acid, such as acidity, reactivity towards nucleophiles, and potential for forming derivatives, are pivotal for its utility in chemical synthesis. The presence of both nitro and carboxylic acid groups offers a unique set of reactivities, enabling its use in the synthesis of complex molecular architectures through reactions like the aza-Friedel-Crafts, nucleophilic addition, and cycloaddition (Shirakawa & Kobayashi, 2006).
Scientific Research Applications
Indole-2-carboxylic acid, closely related to 4-nitro-1H-indole-3-carboxylic acid, is a versatile intermediate in pharmaceutical synthesis, and various methods for its preparation have been explored due to environmental concerns and practicality (Jiang, Liu, Jiang, Ye, & Xu, 2017).
The reaction of 3-nitro-N-(phenylsulfonyl)indole with ethyl isocyanoacetate under Barton–Zard pyrrole synthesis conditions highlights the chemical reactivity of nitro-substituted indole derivatives, leading to novel ring systems (Pelkey, Chang, & Gribble, 1996).
Studies on antimicrobial, anti-inflammatory, and antiproliferative activities of heterocycles derived from various nitroindole carbohydrazides, including 4-nitroindole-2-carbohydrazide, demonstrate their potential in medical applications (Narayana, Ashalatha, Raj, & Sarojini, 2009).
1-Acyl-7-nitroindolines, which are structurally related to 4-nitro-1H-indole-3-carboxylic acid, have been investigated for their role in photoactivated rapid release of carboxylates in aqueous solutions, providing insights into light-sensitive chemical mechanisms (Morrison, Wan, Corrie, & Papageorgiou, 2002).
Catalytic hydrogenation studies involving derivatives of 2-nitrophenylpyruvic acid, which have structural similarities to 4-nitro-1H-indole-3-carboxylic acid, shed light on the synthesis of related indole compounds (Baxter & Swan, 1967).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
4-nitro-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)5-4-10-6-2-1-3-7(8(5)6)11(14)15/h1-4,10H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWPORVVGREGBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561521 | |
Record name | 4-Nitro-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-1H-indole-3-carboxylic acid | |
CAS RN |
123604-27-3 | |
Record name | 4-Nitro-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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